2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
Overview
Description
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
It’s known that similar compounds can inhibit the growth of certain plants .
Biochemical Pathways
It’s known that similar compounds can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .
Pharmacokinetics
It’s known that similar compounds have been studied for their high-energy density properties .
Result of Action
It’s known that similar compounds have been designed and studied theoretically for their high-energy density properties .
Action Environment
It’s known that similar compounds have been studied theoretically for their properties under various conditions .
Biochemical Analysis
Biochemical Properties
2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBDXWMLAUOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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